molecular formula C25H22N4O2S B15077002 3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B15077002
M. Wt: 442.5 g/mol
InChI Key: OHVACOWYDDFIAC-UHFFFAOYSA-N
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Description

3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 300376-29-8) is a synthetic small molecule with a molecular formula of C 25 H 22 N 4 O 2 S and a molecular weight of 442.5328 g/mol . This complex heterocyclic compound is built on a pyrrolo[2,3-b]quinoxaline scaffold, a structure of significant interest in medicinal chemistry and chemical biology. While specific biological data for this exact compound is limited in the public domain, its core pyrroloquinoxaline structure is a recognized pharmacophore in drug discovery. Research on analogous compounds reveals that the pyrrolo[2,3-b]quinoxaline scaffold is frequently investigated for its potential as a protein kinase inhibitor . Specifically, related quinoxaline derivatives have been designed as type II kinase inhibitors, which bind to an inactive kinase conformation and can exhibit potent anti-proliferative activity against various cancer cell lines . Furthermore, structurally similar heterocyclic systems, such as indolo[2,3-b]quinoxalines and thieno pyrrolo-quinoxalines, have demonstrated promising antimycobacterial activity in recent studies, suggesting a broader therapeutic potential for this class of compounds . The presence of the 4-methylbenzenesulfonyl (tosyl) group and the 1-phenylethyl substituent on this particular molecule may influence its solubility, binding affinity, and overall pharmacokinetic profile, making it a valuable chemical tool for probing biological systems and optimizing lead compounds in hit-to-lead campaigns. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C25H22N4O2S/c1-16-12-14-19(15-13-16)32(30,31)23-22-25(28-21-11-7-6-10-20(21)27-22)29(24(23)26)17(2)18-8-4-3-5-9-18/h3-15,17H,26H2,1-2H3

InChI Key

OHVACOWYDDFIAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C(C)C5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials may include 4-methylbenzenesulfonyl chloride, 1-phenylethylamine, and appropriate quinoxaline derivatives. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name Substituents (R1, R2) Molecular Weight CAS Number Key Properties/Applications
Target Compound R1: 4-methylbenzenesulfonyl; R2: 1-phenylethyl Not provided Not available Hypothesized kinase/SIRT1 modulation
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine R1: phenylsulfonyl; R2: 4-fluorophenethyl 446.50 374091-34-6 Higher molecular weight; fluorinated substituent may enhance binding affinity
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine R1: phenylsulfonyl; R2: 4-fluorophenyl 418.44 374922-43-7 SIRT1 activator; anti-inflammatory, insulin-sensitizing
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine R1: 4-methoxyphenylsulfonyl; R2: phenylpropyl 472.56 844850-43-7 Methoxy group increases solubility; longer alkyl chain may reduce cell permeability
ALK tyrosine kinase inhibitor R1: oxetan-3-ylsulfonyl; R2: fluoropyridyl Not provided Not available Kinase inhibition; anticancer applications

Research Implications and Gaps

  • Therapeutic Potential: Structural analogs indicate applicability in oncology (kinase inhibition) and metabolic disorders (SIRT1 activation). The target compound’s unique substituents warrant testing in these areas.
  • Toxicity: While heterocyclic amines () are carcinogenic, sulfonamide derivatives like the target compound may have distinct safety profiles requiring validation .
  • Commercial Availability : Analogs like CAS 374922-43-7 are marketed by suppliers (e.g., TCI Chemicals), suggesting feasibility for scaled synthesis of the target compound .

Biological Activity

The compound 3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS Number: 300376-29-8) is a member of the pyrroloquinoxaline family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H22N4O2S\text{C}_{25}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a pyrroloquinoxaline core with a sulfonyl group and a phenylethyl substituent, which are believed to contribute to its biological properties.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of SGK-1 Kinase : The compound has been reported to inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a crucial role in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 can lead to therapeutic effects in conditions such as cancer and metabolic disorders .
  • Antitumor Activity : Preliminary studies suggest that compounds similar to this one may have antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that regulate cell cycle and apoptosis .
  • Neuroprotective Effects : There is emerging evidence that pyrroloquinoxaline derivatives can exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases by modulating neuroinflammation and oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
SGK-1 InhibitionCompounds inhibit SGK-1, affecting cell survival
Antitumor PotentialInduces apoptosis in cancer cell lines
NeuroprotectionReduces oxidative stress in neuronal models

Clinical Applications

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in preclinical models for treating various cancers. The findings suggested that modifications to the pyrroloquinoxaline scaffold could enhance potency and selectivity against specific cancer types .

In another investigation, the neuroprotective properties were evaluated using animal models of Alzheimer's disease. The results indicated that treatment with this class of compounds resulted in improved cognitive function and reduced amyloid plaque formation .

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:
A combination of nuclear magnetic resonance (NMR; ¹H and ¹³C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) is essential. For example:

  • NMR : Compare chemical shifts with analogous pyrroloquinoxaline derivatives (e.g., quinazolin-4-amine derivatives in showed δ 7.2–8.5 ppm for aromatic protons) .
  • IR : Confirm sulfonamide groups via S=O stretching vibrations (~1350–1150 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical mass calculations.

Basic: How can researchers determine the purity of this compound?

Answer:
Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Purity thresholds should exceed 95%, as demonstrated for structurally similar sulfonamide-containing compounds in . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced: How can conflicting NMR data during structural validation be resolved?

Answer:

  • Solvent effects : Test in deuterated DMSO or CDCl₃ to resolve proton splitting ambiguities.
  • 2D NMR : Employ HSQC and HMBC to assign quaternary carbons and long-range couplings (e.g., correlations between pyrrolo N–H and adjacent quinoxaline carbons) .
  • Dynamic effects : Variable-temperature NMR can identify rotational barriers in sulfonamide groups.

Advanced: What experimental design is suitable for assessing stability under varying pH conditions?

Answer:

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC.
  • Kinetic analysis : Use the Arrhenius equation to extrapolate shelf-life, as applied in environmental fate studies for related compounds ( ) .
  • Degradant identification : LC-MS/MS to characterize hydrolysis byproducts (e.g., cleavage of the sulfonyl group).

Basic: What synthetic routes are reported for analogous pyrroloquinoxaline derivatives?

Answer:

  • Step 1 : Condensation of 1-phenylethylamine with pyrrolo[2,3-b]quinoxaline precursors.
  • Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine (yields ~75–82% for similar reactions; ) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Advanced: How can the sulfonylation step yield be optimized?

Answer:

  • Catalyst screening : Test DMAP or pyridine to enhance sulfonyl group activation.
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., sulfonate ester formation).
  • Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine (optimized in for 82% yield) .

Basic: How should solubility be assessed for in vitro assays?

Answer:

  • Shake-flask method : Saturate the compound in PBS (pH 7.4) or DMSO, centrifuge, and quantify supernatant via HPLC.
  • Thermodynamic solubility : Compare with structurally similar compounds (e.g., sulfonamide derivatives in showed 0.1–1.2 mg/mL solubility) .

Advanced: How can off-target interactions be evaluated computationally?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to off-target kinases or GPCRs.
  • Pharmacophore modeling : Align with known inhibitors (e.g., quinazoline-based scaffolds in ) to identify overlapping interaction motifs .

Advanced: How to address bioactivity discrepancies between in vitro and in vivo models?

Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation (methodology in ) .
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction (target unbound % <5% may explain reduced efficacy).

Basic: What safety precautions are necessary for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Perform sulfonylation steps in a fume hood (volatile reagents; ) .
  • Waste disposal : Neutralize acidic byproducts before disposal (e.g., sodium bicarbonate for excess sulfonyl chloride).

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